![molecular formula C18H17N3O7S2 B14496905 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- CAS No. 65168-14-1](/img/structure/B14496905.png)
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- is an organic compound with the molecular formula C17H15N3O6S2. It is a derivative of naphthalenedisulfonic acid, characterized by the presence of an azo group linking a naphthalene ring to a substituted aniline. This compound is known for its applications in various fields, including analytical chemistry and dye manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- typically involves the diazotization of 4-amino-2-methoxy-5-methylphenylamine followed by coupling with 1,3-naphthalenedisulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of oleum and other sulfonating agents is common in the preparation of naphthalenedisulfonic acid derivatives .
化学反応の分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Sulfonation and nitration reactions often require sulfuric acid and nitric acid, respectively.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- has several applications in scientific research:
Analytical Chemistry: Used as a reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Biology: Employed in labeling and detecting biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1,3-naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
類似化合物との比較
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another isomer of naphthalenedisulfonic acid with different substitution patterns.
7-Amino-1,3-naphthalenedisulfonic acid: A related compound with an amino group instead of an azo group.
2,7-Naphthalenedisulfonic acid: Differently substituted naphthalenedisulfonic acid used in similar applications.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of azo and sulfonic acid groups makes it particularly useful in analytical and industrial applications, offering advantages in terms of stability, solubility, and reactivity compared to other similar compounds .
特性
CAS番号 |
65168-14-1 |
|---|---|
分子式 |
C18H17N3O7S2 |
分子量 |
451.5 g/mol |
IUPAC名 |
7-[(4-amino-2-methoxy-5-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2/c1-10-5-16(17(28-2)9-15(10)19)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChIキー |
QPRHJNURPQUWMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)OC)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


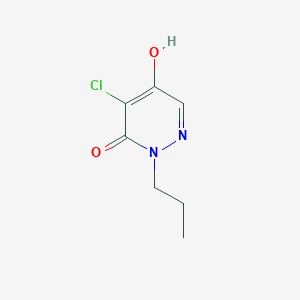
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
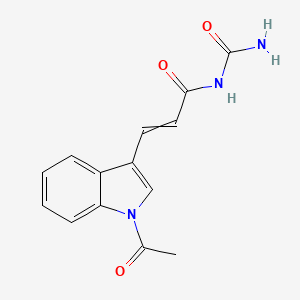
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
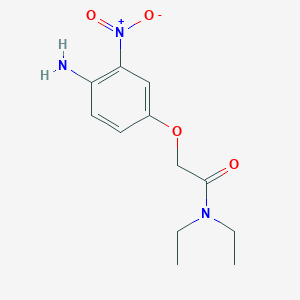
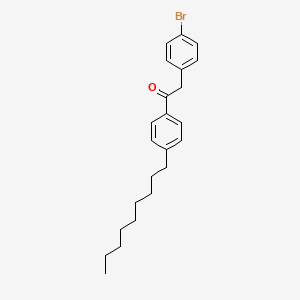
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)


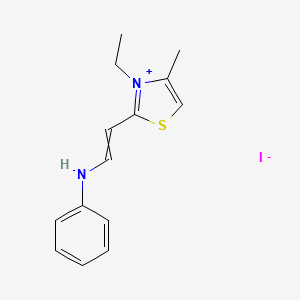
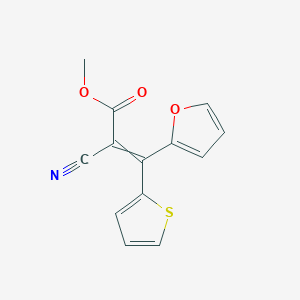

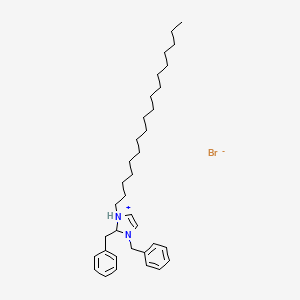
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
